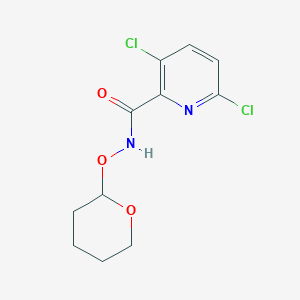
N-(4-bromo-2-fluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromo-2-fluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been synthesized using a variety of methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Synthesis and Spectroscopic Properties
A study by Limban et al. (2011) focused on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives, including compounds with bromine and fluorine substituents. These compounds demonstrated significant anti-microbial and antibiofilm properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting their potential for developing novel anti-microbial agents. This research highlights the utility of halogenated benzamides in synthesizing compounds with desirable biological activities (Limban, Marutescu, & Chifiriuc, 2011).
Antimicrobial and Antifungal Activities
Several studies have reported on the synthesis and antimicrobial activities of benzamide derivatives. Desai et al. (2013) synthesized 5-arylidene derivatives bearing a fluorine atom, showing promising antimicrobial activity against a range of bacteria and fungi, indicating the importance of the fluorine substituent in enhancing activity (Desai, Rajpara, & Joshi, 2013). Similarly, Saeed et al. (2008) prepared N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides, which exhibited low to moderate antifungal activity, further illustrating the potential of these compounds in developing new antimicrobial agents (Saeed, Zaman, Jamil, & Mirza, 2008).
Anticancer Evaluation
The design, synthesis, and evaluation of anticancer activities of various benzamide derivatives have also been extensively studied. Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which showed moderate to excellent anticancer activity against multiple cancer cell lines, demonstrating the potential of these compounds in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Novel Synthesis Approaches
In addition to biological activities, novel synthetic approaches for benzamide derivatives have been explored. Ikemoto et al. (2005) developed a practical synthesis method for a CCR5 antagonist, highlighting the versatility of benzamide frameworks in medicinal chemistry and the development of antiviral and anticancer drugs (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O3S/c18-13-5-8-16(15(19)11-13)20-17(22)12-3-6-14(7-4-12)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFTUVBRBRTPHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

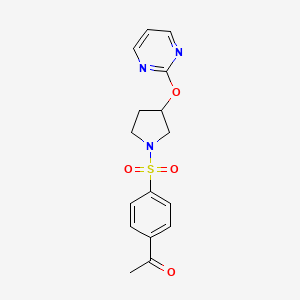
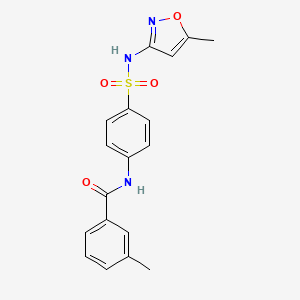
![2-(furan-2-yl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2747015.png)
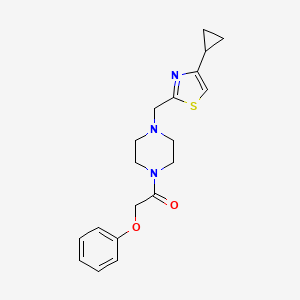

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2747019.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2747020.png)

![N-[3-(Difluoromethyl)phenyl]prop-2-enamide](/img/structure/B2747023.png)
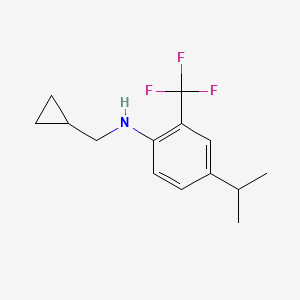
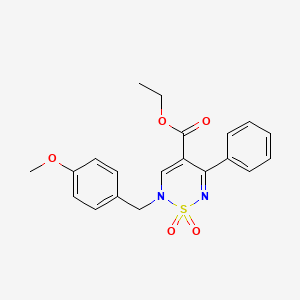
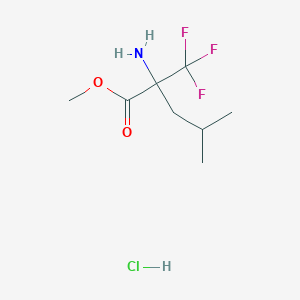
![(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B2747028.png)
